

Tinoridine: Chemical and Biological Profile

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Compound Focus: Tinoridine

CAS No.: 24237-54-5

Cat. No.: S589076

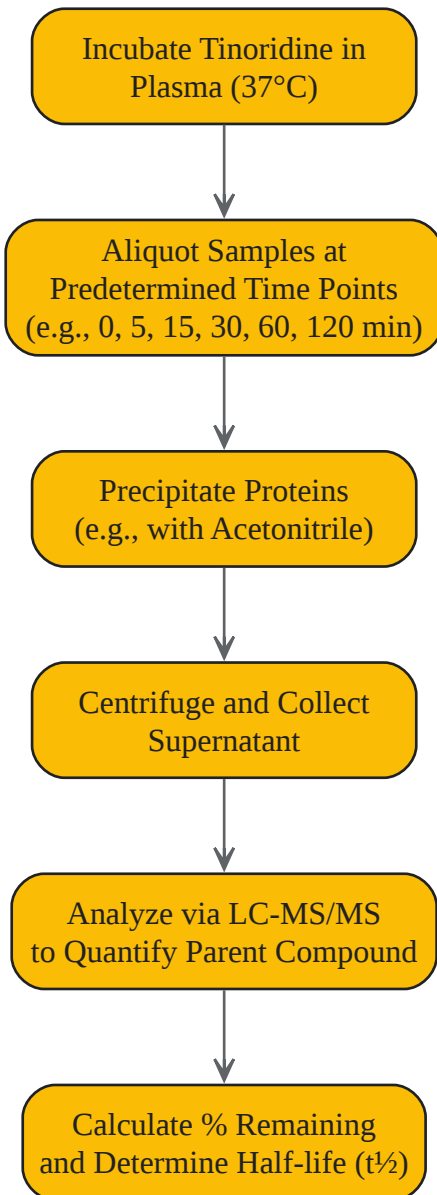
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The table below consolidates key data on **Tinoridine** from the search results.

Aspect	Details
Drug Type	Small molecule drug [1]
Synonyms	Nonflamin, Tienoridine, Tienoridine hydrochloride [1]
Known Action	Non-steroidal anti-inflammatory agent (NSAID); COX inhibitor [2] [1]
Highest Phase	Approved (in Japan for inflammation and pain) [1]
Molecular Formula	$C_{17}H_{20}N_2O_2S$ (base) [3] $C_{17}H_{21}ClN_2O_2S$ (hydrochloride) [1]
CAS Registry	24237-54-5 (base) [3]; 25913-34-2 (hydrochloride) [2] [1]
Primary Targets	P450 enzyme, COX (Cyclooxygenase) [3]
In Vivo Note	Shown to inhibit CCl_4 -induced hepatotoxicity and protect lysosome stability in rats [3]

Proposed Methodology for Investigating Plasma Stability

Since direct data is unavailable, here is a general experimental approach that you can adapt to determine the plasma stability of **Tinoridine**.



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Detailed Workflow

- **Incubation Setup:** Prepare a solution of **Tinoridine** in appropriate plasma (e.g., human, rat, mouse). Common practice is to use a final concentration of 1-10 μM . Incubate the mixture in a water bath at **37°C** [3].
- **Sampling:** Withdraw aliquots from the incubation mixture at specific time intervals (e.g., **0, 15, 30, 60, 120 minutes**). Immediately mix each aliquot with an internal standard and a protein-precipitating solvent like acetonitrile or methanol to stop metabolic reactions.
- **Sample Processing:** Centrifuge the quenched samples at high speed (e.g., 10,000-15,000 x g) for 10 minutes. Collect the clear supernatant for analysis.
- **Quantitative Analysis:** Use **Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)** to separate **Tinoridine** from its potential metabolites and measure its peak area. The internal standard corrects for procedural variability.
- **Data Calculation:** Plot the concentration of the parent **Tinoridine** remaining against time. The half-life ($t_{1/2}$) can be calculated from the slope (k) of the linear regression of the natural log of concentration versus time using the formula: $t_{1/2} = \ln(2)/k$.

Key Considerations for Your Research

When planning stability experiments, keep these points in mind:

- **Metabolic Pathways:** **Tinoridine** is indicated to target the **P450 enzyme system** [3]. This suggests it is a substrate for metabolism by cytochrome P450 enzymes. Investigating its specific interaction with these enzymes is crucial for understanding its metabolic stability and potential drug-drug interactions.
- **Structural Alerts:** The presence of certain chemical substructures, or "structural alerts," can flag a molecule for potential metabolic activation into reactive, toxic metabolites [4] [5]. While not directly a stability measure, identifying alerts in **Tinoridine** can help anticipate instability and guide structural modification to improve its metabolic profile [5].

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References

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To cite this document: Smolecule. [Tinoridine: Chemical and Biological Profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b589076#tinoridine-stability-in-plasma]

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